![molecular formula C18H27BrO3S B4326611 methyl [5-(11-bromoundecanoyl)-2-thienyl]acetate CAS No. 89913-74-6](/img/structure/B4326611.png)
methyl [5-(11-bromoundecanoyl)-2-thienyl]acetate
Vue d'ensemble
Description
Methyl [5-(11-bromoundecanoyl)-2-thienyl]acetate, commonly known as MUBTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MUBTA is synthesized through a multi-step process, and its unique structure makes it an ideal candidate for scientific research.
Applications De Recherche Scientifique
MUBTA has been the subject of extensive scientific research due to its potential applications in various fields. In the field of organic chemistry, MUBTA has been used as a building block for the synthesis of other compounds. Its unique structure makes it an ideal candidate for the development of new drugs and pharmaceuticals. MUBTA has also been used in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of MUBTA is not fully understood, but it is believed to interact with specific enzymes and receptors in the body. MUBTA has been shown to inhibit the activity of certain enzymes, which can lead to a decrease in the production of certain molecules in the body. It has also been shown to bind to specific receptors in the body, which can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects
MUBTA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MUBTA can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that MUBTA can reduce blood pressure and improve insulin sensitivity. MUBTA has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
MUBTA has several advantages for use in lab experiments. Its unique structure makes it an ideal candidate for the development of new compounds and materials. MUBTA is also relatively easy to synthesize, which makes it readily available for use in experiments. However, there are also limitations to the use of MUBTA in lab experiments. Its complex synthesis process requires expertise in organic chemistry, and it may not be suitable for use in certain experiments due to its specific properties.
Orientations Futures
There are several future directions for the research and development of MUBTA. One potential application is in the development of new drugs and pharmaceuticals. MUBTA has shown promise in the treatment of cancer, inflammation, and metabolic disorders, and further research in these areas could lead to the development of new therapies. Additionally, MUBTA could be used in the development of new materials, such as polymers and coatings, which could have a variety of applications in industry and medicine.
Conclusion
Methyl [5-(11-bromoundecanoyl)-2-thienyl]acetate, or MUBTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique structure makes it an ideal candidate for scientific research, and its synthesis process requires expertise in organic chemistry. MUBTA has been used in the development of new compounds and materials, and it has shown promise in the treatment of cancer, inflammation, and metabolic disorders. Further research in these areas could lead to the development of new therapies and materials that could have a significant impact on society.
Propriétés
IUPAC Name |
methyl 2-[5-(11-bromoundecanoyl)thiophen-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrO3S/c1-22-18(21)14-15-11-12-17(23-15)16(20)10-8-6-4-2-3-5-7-9-13-19/h11-12H,2-10,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARAUMPEIUAVKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(S1)C(=O)CCCCCCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406734 | |
| Record name | SBB013610 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89913-74-6 | |
| Record name | SBB013610 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![piperidin-2-ylidene(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile](/img/structure/B4326529.png)
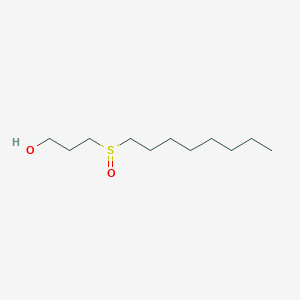
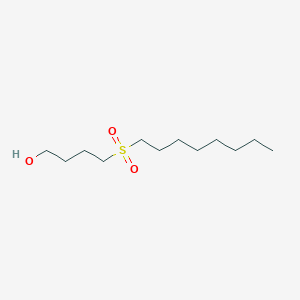
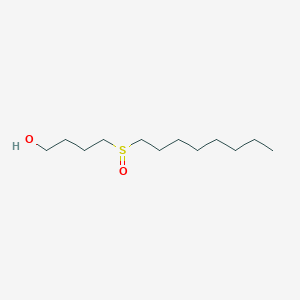
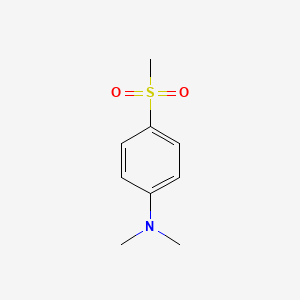
![1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}butane](/img/structure/B4326565.png)
![1,1'-[oxybis(ethane-2,1-diylsulfonyl)]dibutane](/img/structure/B4326573.png)
![1,1'-[sulfinylbis(ethane-2,1-diylsulfonyl)]dibutane](/img/structure/B4326579.png)
![1,1'-[thiobis(ethane-2,1-diylsulfonyl)]dioctane](/img/structure/B4326586.png)
![methyl 6-[5-(5-methoxy-5-oxopentyl)-2-thienyl]hexanoate](/img/structure/B4326603.png)
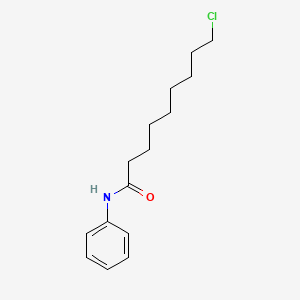
![[3-(4-phenyl-1H-imidazol-5-yl)phenyl]methanol](/img/structure/B4326635.png)
![8-(4-chlorophenyl)-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4326643.png)
![8-(3-chlorophenyl)-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4326645.png)
